molecular formula C22H29ClO4 B13757152 9-Chloro-11beta,17-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione CAS No. 57780-87-7

9-Chloro-11beta,17-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione

Cat. No.: B13757152
CAS No.: 57780-87-7
M. Wt: 392.9 g/mol
InChI Key: PPHLHSSXDSBOAQ-DTAAKRQUSA-N
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Description

9-Chloro-11beta,17-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione is a synthetic corticosteroid with potent anti-inflammatory properties. It is commonly used in the treatment of various skin conditions, including dermatitis and eczema . This compound is a derivative of prednisolone and is known for its high efficacy in reducing inflammation and suppressing immune responses.

Preparation Methods

The synthesis of 9-Chloro-11beta,17-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione involves several steps. One common method includes the hydrolysis of 16beta-methyl-9,11beta-epoxy-1,4-diene-pregna-17alpha,21-dihydroxy-3,20-dione-21-acetate in the presence of sodium hydroxide and methanol . The reaction is carried out under nitrogen protection at 0°C, followed by the addition of glacial acetic acid to adjust the pH . Industrial production methods often involve similar steps but are optimized for large-scale synthesis.

Chemical Reactions Analysis

9-Chloro-11beta,17-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide, methanol, glacial acetic acid, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

9-Chloro-11beta,17-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione is widely used in scientific research due to its potent anti-inflammatory and immunosuppressive properties. It is a key intermediate in the synthesis of various corticosteroids, including dexamethasone and betamethasone . In medicine, it is used to treat inflammatory skin conditions and autoimmune diseases. In chemistry, it serves as a valuable compound for studying steroid synthesis and modification. Its applications in industry include the production of pharmaceutical formulations and topical creams.

Mechanism of Action

The mechanism of action of 9-Chloro-11beta,17-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione involves binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the activation of glucocorticoid response elements in the DNA, resulting in the transcription of anti-inflammatory proteins and the suppression of pro-inflammatory genes . The compound also inhibits the release of inflammatory mediators such as cytokines and prostaglandins, thereby reducing inflammation and immune responses.

Comparison with Similar Compounds

9-Chloro-11beta,17-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione is similar to other corticosteroids such as:

The uniqueness of this compound lies in its specific chemical structure, which provides a balance between potency and safety, making it suitable for various therapeutic applications.

Properties

CAS No.

57780-87-7

Molecular Formula

C22H29ClO4

Molecular Weight

392.9 g/mol

IUPAC Name

(8S,9R,10S,11S,13S,14S,16S,17R)-17-acetyl-9-chloro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H29ClO4/c1-12-9-17-16-6-5-14-10-15(25)7-8-19(14,3)21(16,23)18(26)11-20(17,4)22(12,27)13(2)24/h7-8,10,12,16-18,26-27H,5-6,9,11H2,1-4H3/t12-,16-,17-,18-,19-,20-,21-,22-/m0/s1

InChI Key

PPHLHSSXDSBOAQ-DTAAKRQUSA-N

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)C)O)C)O)Cl)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)C)O)C)O)Cl)C

Origin of Product

United States

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